molecular formula C18H15ClN2O4 B11387587 N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11387587
M. Wt: 358.8 g/mol
InChI Key: JITDUCQGCYQZLG-UHFFFAOYSA-N
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Description

N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a 2-(2-methoxyphenoxy)acetamide moiety. Its molecular formula is C₁₈H₁₅ClN₂O₄ (molecular weight: 370.78 g/mol). The compound’s structure combines a heterocyclic aromatic system (oxazole) with electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenoxy) substituents, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H15ClN2O4/c1-23-15-4-2-3-5-16(15)24-11-17(22)20-18-10-14(21-25-18)12-6-8-13(19)9-7-12/h2-10H,11H2,1H3,(H,20,22)

InChI Key

JITDUCQGCYQZLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Methoxyphenoxy Acetamide Moiety: This step involves the reaction of the oxazole derivative with 2-methoxyphenoxy acetic acid or its derivatives under suitable coupling conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating Signal Transduction Pathways: Affecting pathways such as the MAPK or PI3K/Akt pathways, which are involved in cell proliferation and survival.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Below is a comparison with analogs containing different heterocycles:

1,3,4-Thiadiazol Derivatives ()

Compounds 5k and 5l () share the 2-(2-methoxyphenoxy)acetamide group but replace the oxazole with a 1,3,4-thiadiazol ring. Key differences include:

  • Melting points :
    • 5k : 135–136°C (yellow solid, 72% yield)
    • 5l : 138–140°C (white solid, 68% yield)

      These values suggest higher crystallinity compared to oxazole derivatives, possibly due to stronger intermolecular interactions in thiadiazoles .
1,2,4-Triazole Derivatives ()

Compounds in and feature triazole cores with sulfanyl and substituted phenyl groups. For example, 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide () includes a triazole ring with a sulfanyl linker.

  • Substituent effects: The 4-methoxyphenyl group in may increase lipophilicity, similar to the 2-methoxyphenoxy group in the target compound .
Benzothiazole Derivatives ()

The patent compound N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () replaces oxazole with a benzothiazole ring.

  • Substituent positioning : The ethoxy group at position 6 may enhance solubility compared to methoxy groups .

Substituent Effects

Chlorophenyl Group

The 4-chlorophenyl substituent is common in many analogs (e.g., –10). Its electron-withdrawing nature may stabilize the heterocyclic core and influence receptor binding.

Methoxy Groups
  • Target compound: The 2-methoxyphenoxy group contributes to lipophilicity (logP ~3.2 predicted).
  • (5k, 5l) : Similar methoxy groups but attached to thiadiazoles, which may alter electronic distribution.
  • : A 4-methoxyphenyl group on a triazole core, offering different spatial orientation.

Key Observations :

  • Thiadiazole derivatives () generally exhibit moderate melting points and yields (68–72%).
  • The target compound’s oxazole core may offer better metabolic stability compared to sulfur-containing heterocycles (e.g., thiadiazoles, triazoles).

Biological Activity

Molecular Structure

The molecular formula for N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide is C24H19ClN4O4C_{24}H_{19}ClN_{4}O_{4}. The structure features a chlorophenyl group and an oxazole ring, which are significant for its biological interactions.

Key Properties

  • Molecular Weight : 462.9 g/mol
  • IUPAC Name : N-[4-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
  • Solubility : Solubility data is critical for bioavailability but is not extensively documented in the available literature.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antiproliferative Effects : Studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. This effect is hypothesized to be mediated through the induction of apoptosis and inhibition of cell cycle progression.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, suggesting it may inhibit pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntiproliferativeInhibition of cancer cell growth
Anti-inflammatoryReduction of cytokine levels
AntimicrobialActivity against specific bacteria

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Case Study 2: Inflammation Model

Another study investigated the anti-inflammatory effects using a murine model of acute inflammation. The administration of the compound significantly reduced edema and inflammatory cell infiltration in treated animals compared to controls.

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